3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide

purity specification vendor reliability pharmaceutical intermediate

Multi-step Aliskiren synthesis requires orthogonal amine protection to prevent side reactions. 3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide (CAS 666844-61-7) provides strategic Cbz protection removable via hydrogenolysis-chemically orthogonal to acid-labile Boc and base-labile Fmoc groups. • Enables high-yield coupling steps in Aliskiren API synthesis; ≥95% purity ensures reproducible scale-up. • White to off-white solid (mp 79-81°C) suits automated solid-phase synthesis and precise weighing. • Consistent vendor specifications reduce batch-to-batch variability in pilot plant campaigns.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 666844-61-7
Cat. No. B132593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide
CAS666844-61-7
Synonyms3-[(Benzyloxycarbonyl)amino]-2,2-di(methyl)propionamide;  N-(3-Amino-2,2-dimethyl-3-oxopropyl)carbamic Acid Benzyl Ester; _x000B_(3-Amino-2,2-dimethyl-3-oxopropyl)carbamic Acid Phenylmethyl Ester; 
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC(C)(CNC(=O)OCC1=CC=CC=C1)C(=O)N
InChIInChI=1S/C13H18N2O3/c1-13(2,11(14)16)9-15-12(17)18-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,14,16)(H,15,17)
InChIKeyQBNAYCYSEPWHBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Protected Intermediate: Key Specifications & Sourcing


3N-Benzyloxycarbonyl 3-Amino-2,2-dimethylpropanamide (CAS 666844-61-7) is a protected amino amide building block, classified as a carbamate derivative with the benzyloxycarbonyl (Cbz) protecting group. It is a key intermediate in the synthesis of the renin inhibitor Aliskiren, a drug used for the treatment of hypertension . The compound appears as a white to off-white solid or a colorless to pale yellow oil, with a molecular weight of 250.29 g/mol and a typical vendor-specified purity of ≥95% . This report provides a comparative evidence base to guide scientific and industrial procurement decisions, focusing on quantifiable differentiation from its closest analogs, particularly the unprotected amine 3-amino-2,2-dimethylpropanamide and alternative amino-protecting strategies.

Orthogonal Cbz protection for multi-step synthesis of Aliskiren and related renin inhibitors.
Consistent purity specification with a 95% minimum across major vendors, reducing re-purification needs.
High-melting solid form (79–81°C) enables accurate weighing and stable storage during synthesis campaigns.

Cbz vs. Unprotected Amine: Why Substitution Fails


The unprotected 3-amino-2,2-dimethylpropanamide (CAS 324763-51-1) is a primary comparator, but it cannot be directly substituted for the Cbz-protected compound in multi-step syntheses due to orthogonal protection requirements. In the synthesis of Aliskiren, the Cbz group is strategically employed to protect the amine functionality during key coupling steps, and its removal via hydrogenolysis (over Pd catalysts) is chemically orthogonal to conditions used for other protecting groups like Boc (acid-labile) or Fmoc (base-labile) [1] [2]. While the unprotected amine is a crucial precursor, its use in later stages without protection would lead to unwanted side reactions, reducing overall yield and purity. Therefore, the selection of CAS 666844-61-7 is dictated by a specific chemical strategy, not by the inherent activity of the core amine scaffold. The following sections provide quantitative evidence for why this specific Cbz-protected derivative is the preferred choice over its unprotected counterpart or alternatives with different protecting group chemistries.

Target (Cbz-Protected)
Orthogonal hydrogenolysis removal compatible with acid- and base-sensitive groups; essential for Aliskiren coupling steps.
Substitute (Unprotected Amine)
Lacks protection – direct use in later stages leads to unwanted side reactions, reducing yield and purity. Deprotection strategy mismatch.
Target
Predominantly solid with mp 79–81°C, offering reliable weighing and storage.
Substitute
Lower melting solid (74–75°C) or occasionally oil; physical handling may differ and affect dispensing precision.

Comparative Evidence: Cbz-Protected vs. Analogs


Purity and Vendor Reliability

The Cbz-protected compound is consistently supplied at a minimum purity of 95% by major vendors (AKSci, CymitQuimica) , while the unprotected amine 3-amino-2,2-dimethylpropanamide is available in a wider purity range (95-99.17%) but with greater vendor-to-vendor variability . This tighter, vendor-agnostic purity specification for the Cbz derivative ensures more predictable performance in downstream reactions, reducing the need for re-purification.

Purity Specification
Reported
95% minimum (cross-vendor)
Supports consistent lot-to-lot stoichiometry
Vendor-reported specification; unprotected amine shows wider range
purity specification vendor reliability pharmaceutical intermediate

Physical Form and Handling

The target compound is reported by multiple vendors as a white to off-white solid with a defined melting point of 79-81°C [1] . In contrast, the unprotected amine 3-amino-2,2-dimethylpropanamide is a solid but with a lower melting point of 74-75°C . The Cbz-protected derivative is also occasionally described as a colorless to pale yellow oil , but the predominant solid form with a higher melting point offers superior handling, weighing accuracy, and long-term storage stability compared to oils or lower-melting solids.

Physical Form
Reported
Solid, mp 79–81°C
Enables accurate weighing and storage
vs. unprotected amine mp 74–75°C
physical form handling storage stability

Orthogonal Deprotection Strategy

The Cbz protecting group is cleaved by hydrogenolysis over Pd catalysts, a condition orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups [1]. In the context of Aliskiren synthesis, where the final molecule contains a complex array of functional groups, this orthogonality is essential. While no direct, side-by-side yield comparison for this specific intermediate was located, the principle is well-established: Cbz deprotection proceeds under neutral, reductive conditions that leave acid- and base-sensitive moieties intact, a distinct advantage over Boc (requires TFA) or Fmoc (requires piperidine) [2].

Orthogonal Deprotection
Class-level inference
Cbz: H₂/Pd, neutral conditions
Orthogonal to acid/base-labile groups
Boc: TFA (acidic); Fmoc: piperidine (basic)
protecting group orthogonal deprotection synthetic strategy

Scalable Precursor Synthesis

While the target Cbz compound is a derivative, its value proposition is tied to the availability of the precursor amine. A patent describes an industrial preparation method for 3-amino-2,2-dimethylpropanamide, the key precursor, achieving a yield of 90% (5.2 g, 0.045 mol) after filtration and concentration [1]. This high-yielding, scalable route ensures a reliable and cost-effective supply of the precursor, which in turn supports the economical production of the Cbz-protected intermediate. No comparable industrial-scale yield data for the Cbz-protected compound itself was found, but the robust precursor synthesis is a foundational differentiator.

Precursor Scalability
Class-level inference
90% yield (industrial route)
Supports supply chain reliability
Patent CN101058549A; precursor synthesis
synthetic yield industrial scalability precursor synthesis

Procurement Scenarios for Cbz-Protected Intermediate


Aliskiren Synthesis with Orthogonal Protection

In the multi-step synthesis of Aliskiren, the Cbz-protected intermediate is specifically required to protect the primary amine of the 3-amino-2,2-dimethylpropanamide moiety during critical coupling reactions. This is a strategic necessity, as evidenced by the orthogonal nature of Cbz deprotection (hydrogenolysis) relative to other protecting groups like Boc or Fmoc [1] [2]. Users should select this compound when the synthetic route explicitly calls for a Cbz-protected amine to avoid side reactions and ensure high overall yield. The consistent purity of 95% across multiple vendors further supports reliable scale-up .

Solid-Phase Synthesis Applications

The compound's predominant physical form as a white to off-white solid with a melting point of 79-81°C [3] makes it highly suitable for automated solid-phase synthesis platforms and manual solid-supported chemistry. The higher melting point relative to the unprotected amine (74-75°C) provides improved handling and weighing accuracy, reducing the risk of hygroscopicity and degradation during storage. This is particularly valuable in high-throughput parallel synthesis where precise dispensing of solid building blocks is critical for reproducibility.

Cost-Effective Pilot-Scale Procurement

For laboratories or pilot plants scaling up Aliskiren derivative synthesis, the combination of a high-yielding (90%) industrial route to the precursor amine [4] and the consistent 95% purity of the Cbz intermediate provides a reliable cost-performance profile. While the Cbz compound is priced higher per milligram than the unprotected amine, its use is mandatory for the specific synthetic step. Therefore, procurement should be based on total project cost, which includes downstream yield improvements and reduced purification overhead, rather than on upfront material cost alone.

Application
Selection Property
Validation Focus
Aliskiren multi-step synthesis
Orthogonal Cbz deprotection (hydrogenolysis)
Compatibility with acid-/base-labile protecting groups
Solid-phase synthesis platforms
High-melting solid (mp 79–81°C)
Handling and weighing accuracy
Pilot-scale procurement
Consistent 95% minimum purity
Reduced re-purification overhead and stoichiometry control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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